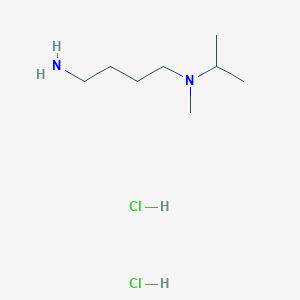![molecular formula C13H24N2 B13190252 N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[331]nonan-3-amine is a bicyclic amine compound with a unique structure that includes a cyclopropylmethyl group and a 9-methyl-9-azabicyclo[331]nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylmethylamine with a bicyclic ketone, followed by reduction and functional group transformations to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or oxides.
Reduction: Reduction reactions can convert ketones or oxides back to the amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Fe(NO3)3·9H2O and other metal-based oxidants.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, ketones, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets, such as sigma receptors. These receptors are involved in modulating various cellular processes, including signal transduction and ion channel regulation . The compound’s unique structure allows it to bind selectively to these receptors, influencing their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: A structurally related compound with similar bicyclic core but different functional groups.
9-azabicyclo[3.3.1]nonan-3-one: Another related compound with a ketone functional group instead of an amine.
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane: A derivative with additional methyl groups and nitrogen atoms.
Uniqueness
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is unique due to its specific functional groups and the presence of a cyclopropylmethyl moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C13H24N2 |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C13H24N2/c1-15-12-3-2-4-13(15)8-11(7-12)14-9-10-5-6-10/h10-14H,2-9H2,1H3 |
InChI Key |
NMXBIFCJCQQITD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1CC(C2)NCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid](/img/structure/B13190174.png)
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13190180.png)
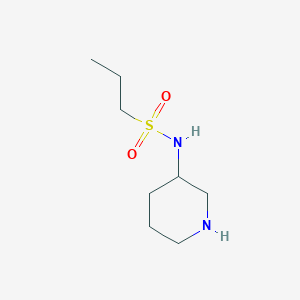
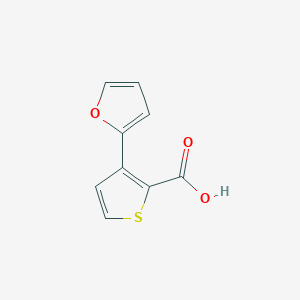
![4-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13190193.png)
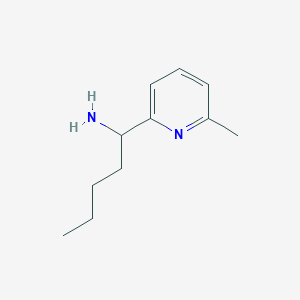
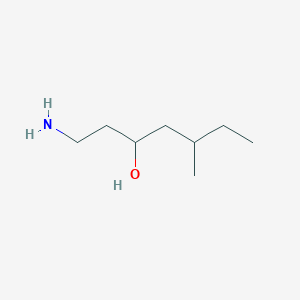
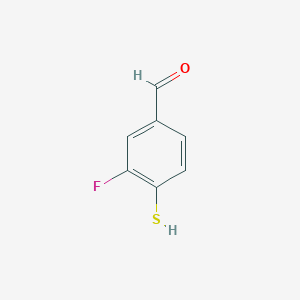
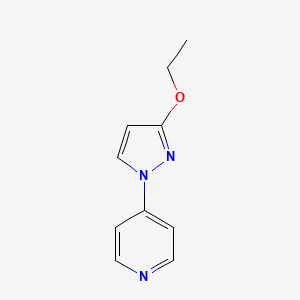
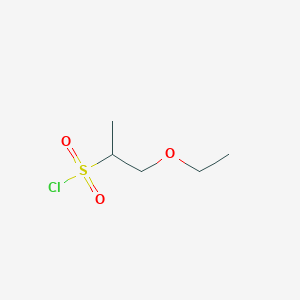
![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)


